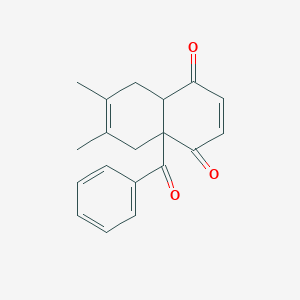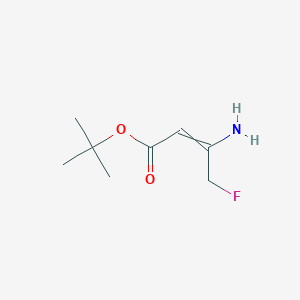
Tert-butyl 3-amino-4-fluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-4-fluorobut-2-enoate is an organic compound with the molecular formula C8H14FNO2. It is a derivative of butenoic acid, featuring a tert-butyl ester group, an amino group, and a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-fluorobut-2-enoate typically involves the esterification of 3-amino-4-fluorobut-2-enoic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction proceeds under mild conditions, yielding the desired ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids. This method is popular due to the availability of starting materials and the high yields of esters obtained . safety considerations are paramount, as the process requires handling flammable isobutene.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-amino-4-fluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of saturated tert-butyl 3-amino-4-fluorobutanoate.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-4-fluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-4-fluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-4-fluorobut-2-enoate is unique due to the presence of both an amino group and a fluorine atom on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
98120-14-0 |
|---|---|
Fórmula molecular |
C8H14FNO2 |
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-fluorobut-2-enoate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)4-6(10)5-9/h4H,5,10H2,1-3H3 |
Clave InChI |
YRXRTTREITVTBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=C(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
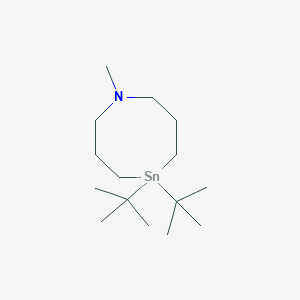
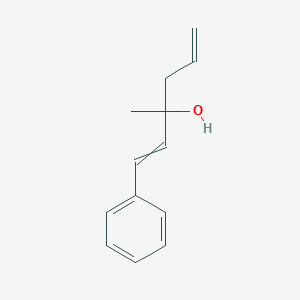
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
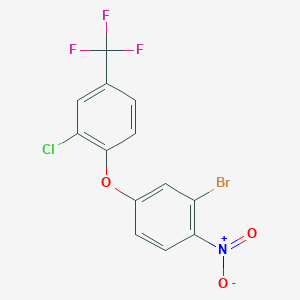
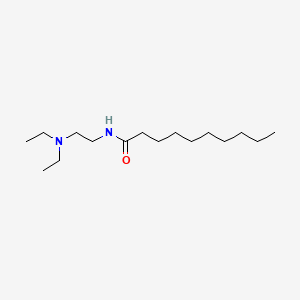
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
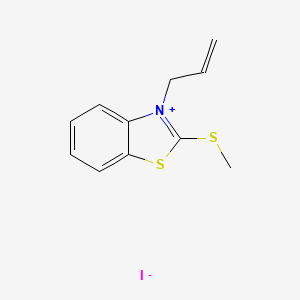
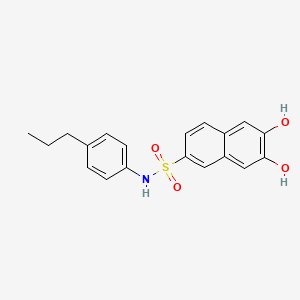
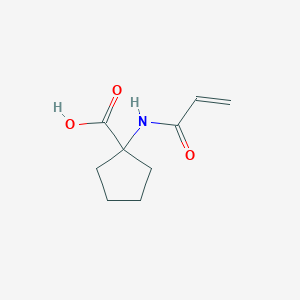

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
